N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of the cathinone family and is structurally similar to other psychoactive substances such as amphetamines and methamphetamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid typically involves a multi-step process that includes the formation of the core structure followed by functionalization. Common synthetic routes include:
Reductive Amination: This involves the reaction of a ketone with an amine in the presence of a reducing agent.
Nucleophilic Substitution: This involves the substitution of a leaving group with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and automated systems for monitoring and control are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems in the brain, leading to changes in mood and behavior. The compound may also interact with enzymes and receptors involved in metabolic processes, thereby exerting its effects .
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is structurally similar to other compounds in the cathinone family, such as:
Methcathinone: Known for its stimulant effects.
Mephedrone: Known for its psychoactive properties.
Methamphetamine: Known for its potent stimulant effects.
Despite these similarities, this compound has unique properties that make it distinct.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H14N2O4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h11-13H,1-10H2;2-5,8,12H,6-7H2,1H3,(H,14,15)/t;8-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJKUUBZJLYMEZ-WDBKTSHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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